A Comprehensive Guide to the Structural Elucidation of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one
A Comprehensive Guide to the Structural Elucidation of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one
Preamble: The Imperative of Unambiguous Structural Verification
The target molecule, with the proposed structure shown below, is a derivative of γ-butyrolactone, a scaffold of significant interest. Its parent compound, pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5).[1] The introduction of an additional hydroxymethyl group creates a tertiary alcohol, potentially altering its chemical and biological profile.
Proposed Structure:
Figure 1. Proposed structure of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one.
Our investigation will follow a multi-technique approach, beginning with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of nuclear magnetic resonance experiments to map the precise atomic connectivity.
Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry
The first step in any structural elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with sufficient accuracy to deduce a unique molecular formula.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
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Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Analysis Mode: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ionization modes to ensure detection and provide complementary fragmentation data.
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Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Anticipated Data and Interpretation
For the proposed structure C₇H₁₂O₄, the expected monoisotopic mass is 160.0736 Da. HRMS analysis should yield a measured mass that aligns with this value, confirming the molecular formula.
| Predicted Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | C₇H₁₃O₄⁺ | 161.0808 | Protonated molecular ion. |
| [M+Na]⁺ | C₇H₁₂O₄Na⁺ | 183.0628 | Sodium adduct, common in ESI. |
| [M-H]⁻ | C₇H₁₁O₄⁻ | 159.0663 | Deprotonated molecular ion. |
Tandem Mass Spectrometry (MS/MS): To further validate the structure, fragmentation analysis (MS/MS) of the parent ion (e.g., m/z 161.0808) is performed. The collision-induced dissociation (CID) would be expected to produce fragments consistent with the proposed structure.[2][3]
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Loss of H₂O (18.01 Da): A common loss from the hydroxyl groups.
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Loss of CH₂O (30.01 Da): Fragmentation of the hydroxymethyl group.
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Loss of CO (27.99 Da) and CO₂ (43.99 Da): Characteristic losses from the lactone ring.
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Alpha-cleavage: Cleavage of the C3-C4 bond, facilitated by the adjacent carbonyl and tertiary alcohol.
This fragmentation pattern provides the initial "pieces of the puzzle," which will be assembled using NMR.
Part 2: Functional Group Identification - Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence of hydroxyl groups and a lactone ring will give rise to highly characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount of the neat (undiluted) sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.
Anticipated Data and Interpretation
The IR spectrum will provide clear, corroborating evidence for the key functional moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| 3500 - 3200 | O-H stretch | Hydroxyl Groups | A strong, broad absorption due to hydrogen bonding between the two -OH groups.[4][5] |
| 2960 - 2850 | C-H stretch | Methyl/Methylene | Strong, sharp absorptions from the alkyl portions of the molecule. |
| ~1770 | C=O stretch | γ-Lactone (5-membered ring) | A very strong, sharp absorption. The frequency is higher than that of a standard ester (~1740 cm⁻¹) due to ring strain.[6] |
| 1300 - 1000 | C-O stretch | Alcohols and Ester | A series of strong, complex bands. The C-O stretch of the tertiary alcohol and the C-O-C stretch of the lactone will be prominent in this region.[7][8] |
The observation of these distinct bands provides high confidence in the presence of both hydroxyl and γ-lactone functionalities.
Part 3: Definitive Connectivity Mapping - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments will be used to unambiguously determine the connectivity.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable protons (from the -OH groups).
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1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
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2D Spectra Acquisition: Acquire key 2D correlation spectra: COSY, HSQC, and HMBC.
Logical Workflow for NMR-Based Structural Elucidation
Diagram 1. Workflow for NMR-based structural elucidation.
Anticipated ¹H and ¹³C NMR Data (in DMSO-d₆)
The proposed structure has 7 carbon atoms and 12 hydrogen atoms, distributed across several distinct chemical environments.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 2 | - | - | - | ~178 | Quaternary (C=O) |
| 3 | - | - | - | ~45 | Quaternary (C) |
| 4 | - | - | - | ~75 | Quaternary (C) |
| 5 | ~4.2 | s | 2H | ~70 | CH₂ |
| 3-CH₃ (a) | ~1.1 | s | 3H | ~22 | CH₃ |
| 3-CH₃ (b) | ~1.0 | s | 3H | ~20 | CH₃ |
| 4-CH₂OH | ~3.5 | s | 2H | ~65 | CH₂ |
| 4-OH | ~5.5 | s | 1H | - | - |
| 4-CH₂OH | ~4.8 | t | 1H | - | - |
Rationale for Predictions:
-
¹H NMR:
-
The two methyl groups at C3 are diastereotopic due to the chiral center at C4, hence they are expected to have slightly different chemical shifts, appearing as two distinct singlets.[9]
-
The methylene protons at C5 are adjacent to the electron-withdrawing lactone oxygen, shifting them downfield to ~4.2 ppm. They appear as a singlet as there are no adjacent protons.
-
The methylene protons of the hydroxymethyl group at C4 are in a relatively standard environment and are predicted to be around 3.5 ppm.
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The hydroxyl protons are exchangeable and their shifts are concentration-dependent. In DMSO-d₆, they are often observable as distinct signals. The tertiary alcohol proton might be a singlet, while the primary alcohol proton might show coupling to the adjacent CH₂ group (appearing as a triplet).
-
-
¹³C NMR:
-
The lactone carbonyl (C2) will be the most downfield signal.
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The three quaternary carbons (C2, C3, C4) will be absent in the DEPT-135 spectrum.
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The CH₂ and CH₃ signals will appear as positive and negative peaks, respectively, in the DEPT-135 spectrum, confirming their multiplicity.
-
2D NMR: The Definitive Proof
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.
Key Expected HMBC Correlations:
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Methyl Protons (H-3-CH₃) to Carbons: The protons of both methyl groups (~1.0 and 1.1 ppm) should show correlations to:
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The quaternary carbon they are attached to (C3 , ~45 ppm).
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The adjacent carbonyl carbon (C2 , ~178 ppm).
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The adjacent tertiary alcohol carbon (C4 , ~75 ppm). This single set of correlations definitively establishes the (CH₃)₂-C-C(=O) and (CH₃)₂-C-C(OH) fragments.
-
-
Ring Methylene Protons (H-5) to Carbons: The protons at C5 (~4.2 ppm) should show correlations to:
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The carbonyl carbon (C2 , ~178 ppm).
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The quaternary carbon C3 (~45 ppm).
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The tertiary alcohol carbon C4 (~75 ppm). This confirms that C5 is part of the lactone ring and is situated between the lactone oxygen and the C3/C4 carbons.
-
-
Hydroxymethyl Protons (H-4-CH₂OH) to Carbons: The protons of the hydroxymethyl group (~3.5 ppm) should show a strong correlation to:
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The tertiary alcohol carbon (C4 , ~75 ppm). This proves the hydroxymethyl group is attached to the C4 position.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. imreblank.ch [imreblank.ch]
- 3. preprints.org [preprints.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 1H NMR [m.chemicalbook.com]
